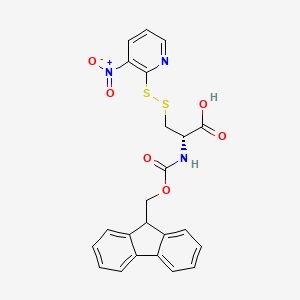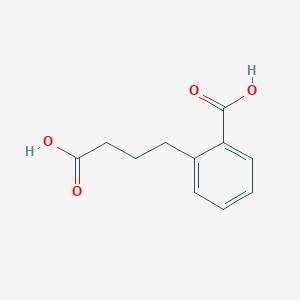![molecular formula C21H46ClNOP2Ru B6308275 Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) CAS No. 1421060-10-7](/img/structure/B6308275.png)
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is a ruthenium-based complex with the molecular formula C21H46ClNOP2Ru.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) typically involves the reaction of HN(CH2CH2PiPr2)2 with RuHCl(CO)(PPh3)3 in toluene under reflux conditions. The reaction mixture is then cooled, and hexane is added to precipitate the product . Another method involves the reaction of [RuHCl(CO)(PPh3)3] with NH(C2H4PtBu2)2 in diglyme at elevated temperatures, followed by purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures with scaled-up reaction conditions and optimized purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also participate in reduction reactions, often facilitated by its hydride ligand.
Substitution: Ligand substitution reactions are common, where the ligands around the ruthenium center can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, reducing agents like hydrogen gas or hydrides for reduction, and various ligands for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ligand-modified ruthenium complexes .
Scientific Research Applications
Chemistry
In chemistry, Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions .
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in processes requiring efficient and selective catalysis, particularly in the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) exerts its catalytic effects involves the coordination of substrates to the ruthenium center, followed by activation through hydride transfer or ligand exchange. The molecular targets and pathways involved are primarily related to the activation of small molecules like hydrogen, carbon monoxide, and olefins .
Comparison with Similar Compounds
Similar Compounds
- Carbonylchlorohydrido[tris(2-di-t-butylphosphinoethyl)amine]ruthenium(II)
- Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]osmium(II)
Uniqueness
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is unique due to its specific ligand environment, which provides a balance of steric and electronic properties that enhance its catalytic activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2.CO.ClH.Ru.H/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;1-2;;;/h21H,13-16H2,1-12H3;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWBJDAOYEKGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)


